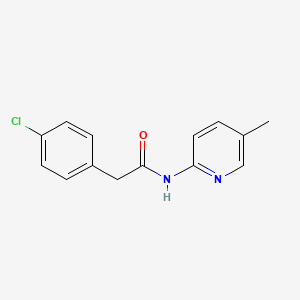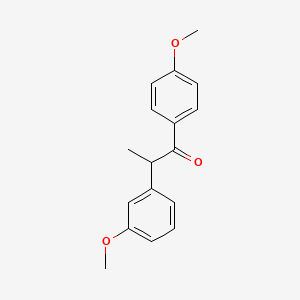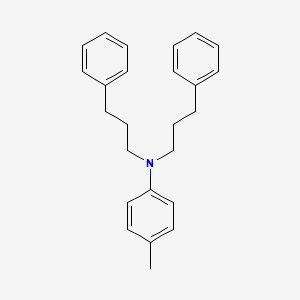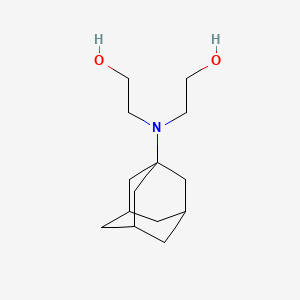
Ethanol, 2,2'-(1-adamantylimino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-(1-adamantylimino)di- is a chemical compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their diverse therapeutic applications due to their hydrophobic nature and rigid cage structure, which enhances drug stability and distribution in blood plasma . This compound is part of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds .
Méthodes De Préparation
The synthesis of ethanol, 2,2’-(1-adamantylimino)di- involves the reaction of 1-aminoadamantane with an appropriate aldehyde or ketone under specific conditions. One common method includes the use of ethanol as a solvent and a catalyst to facilitate the reaction at elevated temperatures . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Ethanol, 2,2’-(1-adamantylimino)di- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions: Reactions often require specific catalysts and solvents, such as palladium catalysts for hydrogenation reactions or acidic conditions for hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethanol, 2,2’-(1-adamantylimino)di- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethanol, 2,2’-(1-adamantylimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid structure of the adamantane moiety allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Additionally, the compound’s hydrophobic nature enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-(1-adamantylimino)di- can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and anti-Parkinson properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to block NMDA receptors.
Rimantadine: Another antiviral agent with a similar structure but different pharmacological properties.
The uniqueness of ethanol, 2,2’-(1-adamantylimino)di- lies in its specific imino group, which provides distinct reactivity and interaction profiles compared to other adamantane derivatives .
Propriétés
Numéro CAS |
3716-67-4 |
|---|---|
Formule moléculaire |
C14H25NO2 |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H25NO2/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16-17H,1-10H2 |
Clé InChI |
ROQCVXISIDHPHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


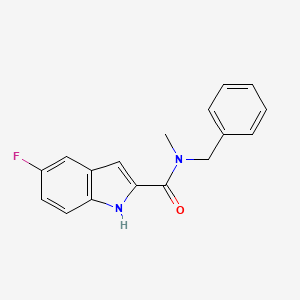
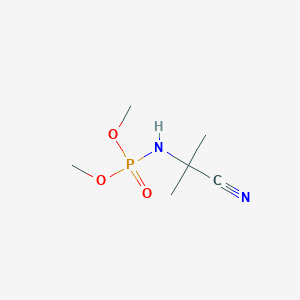
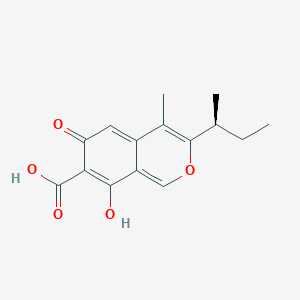
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
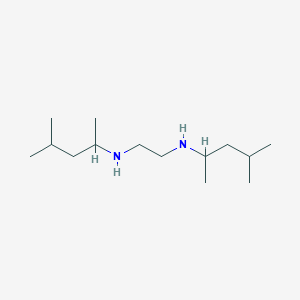
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
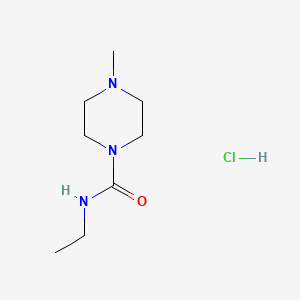
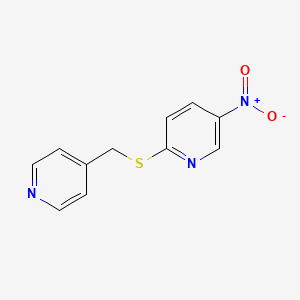
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
phosphane}](/img/structure/B14171509.png)
